

Biophysical Characterization of ZZW-115 Binding to NUPR1: A Technical Guide

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Compound of Interest		
Compound Name:	ZZW-115	
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For Researchers, Scientists, and Drug Development Professionals

Introduction

Nuclear protein 1 (NUPR1), also known as p8 or Com1, is a small, intrinsically disordered protein involved in cellular stress responses, DNA repair, and cell cycle regulation.[1][2][3] Its overexpression is linked to poor prognosis and chemoresistance in various cancers, including pancreatic ductal adenocarcinoma (PDAC), hepatocellular carcinoma (HCC), and glioblastoma. [1][4][5] This has positioned NUPR1 as a promising therapeutic target. **ZZW-115** is a potent small molecule inhibitor of NUPR1 that has demonstrated significant anti-tumor activity in preclinical models.[6][7][8] This technical guide provides an in-depth overview of the biophysical characterization of the interaction between **ZZW-115** and NUPR1, offering a valuable resource for researchers in the field of drug development.

Quantitative Analysis of ZZW-115 Binding to NUPR1

The binding of **ZZW-115** to NUPR1 has been quantified using various biophysical techniques, providing insights into the affinity and thermodynamics of this interaction.



Parameter	Value	Method	Reference
Dissociation Constant (Kd)	2.1 μΜ	Isothermal Titration Calorimetry (ITC)	[6]
IC50 (ANOR cells)	0.84 μΜ	Cell-based assay	[6][9]
IC50 (HN14 cells)	4.93 μΜ	Cell-based assay	[6][9]
IC50 (HepG2 cells)	0.42 μΜ	Cell-based assay	[6]
IC50 (SaOS-2 cells)	7.75 μΜ	Cell-based assay	[6]

Table 1: Quantitative Binding and Efficacy Data for **ZZW-115**. This table summarizes the key quantitative parameters defining the interaction of **ZZW-115** with NUPR1 and its inhibitory effects on cancer cell lines.

Thermodynamic Profile of the ZZW-115:NUPR1 Interaction

Isothermal Titration Calorimetry (ITC) has been employed to determine the thermodynamic parameters of **ZZW-115** binding to NUPR1. These parameters provide a deeper understanding of the forces driving the interaction.

Compound	Dissociation Constant (Kd) (μM)	Enthalpy (ΔH) (kcal/mol)	Stoichiometry (n)
ZZW-115	2.1	-	-

Table 2: Thermodynamic Parameters of TFP-Derived Compounds Binding to NUPR1. Data for enthalpy and stoichiometry for **ZZW-115** were not explicitly available in the provided search results, though the ITC method was cited for the Kd determination.[8]

Mechanism of Action: Inhibition of NUPR1 Nuclear Translocation

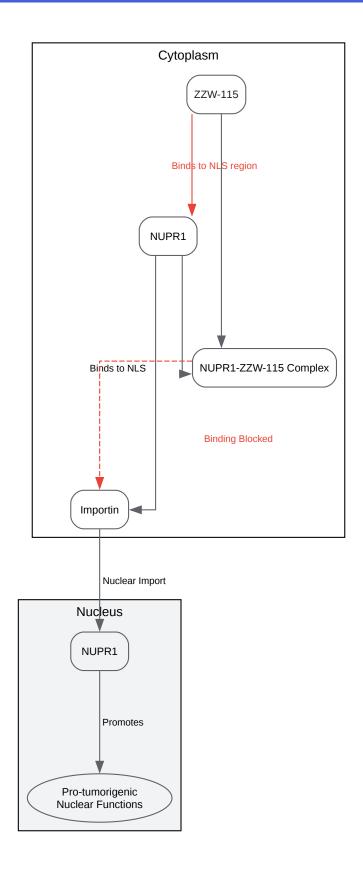






ZZW-115 exerts its function by directly binding to NUPR1 and inhibiting its translocation into the nucleus.[7][9][10] NUPR1 contains a nuclear localization signal (NLS) that is recognized by importins, facilitating its transport through the nuclear pore complex.[9][10] **ZZW-115** has been shown to bind to a region of NUPR1 that includes Thr68, a key residue within the NLS.[5][7][9] This competitive binding prevents the interaction between NUPR1 and importins, thereby sequestering NUPR1 in the cytoplasm and inhibiting its nuclear functions.[7][9]





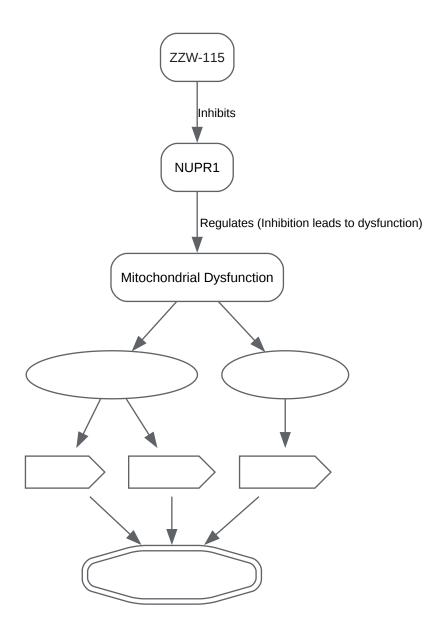
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Figure 1: Mechanism of **ZZW-115**-mediated inhibition of NUPR1 nuclear translocation.



Downstream Signaling Pathways Affected by ZZW-115

By inhibiting NUPR1, **ZZW-115** triggers multiple downstream signaling pathways leading to cancer cell death through apoptosis, necroptosis, and ferroptosis.[5][6][9] Mechanistically, **ZZW-115** treatment leads to mitochondrial dysfunction, characterized by decreased ATP production and an overproduction of reactive oxygen species (ROS).[5][6] This oxidative stress, coupled with the inhibition of NUPR1's pro-survival functions, culminates in programmed cell death.



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Figure 2: Downstream signaling effects of **ZZW-115**.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of biophysical studies. Below are generalized protocols for key experiments used in the characterization of the **ZZW-115** and NUPR1 interaction, based on standard practices in the field.

Isothermal Titration Calorimetry (ITC)

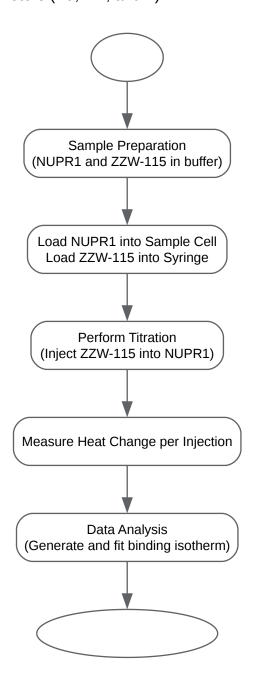
ITC directly measures the heat changes that occur upon the binding of a ligand (**ZZW-115**) to a macromolecule (NUPR1), allowing for the determination of binding affinity (Kd), enthalpy (Δ H), and stoichiometry (n).

Methodology:

- Sample Preparation:
 - Recombinant NUPR1 is dialyzed against the desired experimental buffer (e.g., 50 mM
 Tris, pH 7.5).
 - ZZW-115 is dissolved in the same dialysis buffer.
 - The concentrations of both NUPR1 and ZZW-115 are accurately determined.
- ITC Experiment:
 - The ITC instrument is thoroughly cleaned and equilibrated at the desired temperature (e.g., 25°C).
 - The sample cell is filled with the NUPR1 solution.
 - The injection syringe is filled with the **ZZW-115** solution.
 - A series of small injections of ZZW-115 into the NUPR1 solution are performed.
 - The heat change associated with each injection is measured.
- Data Analysis:



- The raw data (heat change per injection) is integrated to generate a binding isotherm.
- \circ The isotherm is fitted to a suitable binding model (e.g., one-site binding model) to extract the thermodynamic parameters (Kd, Δ H, and n).



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Figure 3: Workflow for Isothermal Titration Calorimetry (ITC).

Immunofluorescence for NUPR1 Localization

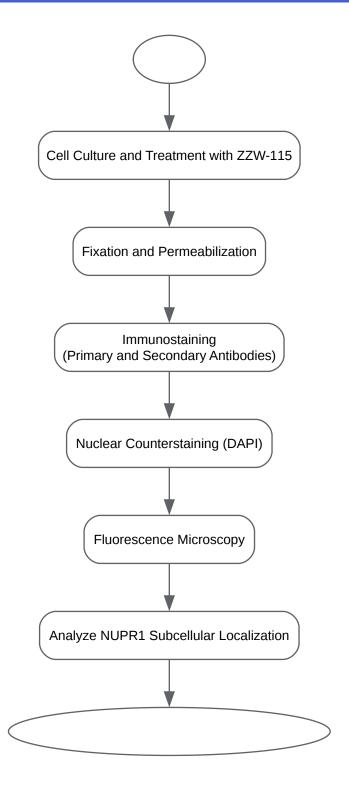


This technique is used to visualize the subcellular localization of NUPR1 and to determine the effect of **ZZW-115** on its nuclear translocation.

Methodology:

- Cell Culture and Treatment:
 - Cancer cells (e.g., MiaPaCa-2) are cultured on coverslips.
 - Cells are treated with ZZW-115 at the desired concentration and for the specified duration.
 Control cells are treated with vehicle.
- Fixation and Permeabilization:
 - Cells are fixed with a suitable fixative (e.g., 4% paraformaldehyde).
 - The cell membranes are permeabilized (e.g., with 0.1% Triton X-100) to allow antibody entry.
- Immunostaining:
 - Cells are blocked with a blocking buffer (e.g., 5% BSA in PBS) to prevent non-specific antibody binding.
 - Cells are incubated with a primary antibody specific for NUPR1.
 - After washing, cells are incubated with a fluorescently labeled secondary antibody that recognizes the primary antibody.
 - The cell nuclei are counterstained with a DNA-binding dye (e.g., DAPI).
- Imaging and Analysis:
 - The coverslips are mounted on microscope slides.
 - Images are acquired using a fluorescence or confocal microscope.
 - The localization of the NUPR1 signal (cytoplasmic vs. nuclear) is analyzed.[11]





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Figure 4: Workflow for Immunofluorescence.

Conclusion



The biophysical characterization of the **ZZW-115** and NUPR1 interaction provides a solid foundation for the development of NUPR1-targeted cancer therapies. The quantitative data on binding affinity and the detailed understanding of the mechanism of action, involving the inhibition of NUPR1 nuclear translocation, highlight the potential of **ZZW-115** as a promising drug candidate. The downstream effects on multiple cell death pathways further underscore its therapeutic potential. The experimental protocols and workflows detailed in this guide offer a practical resource for researchers aiming to further investigate this important interaction and to develop novel NUPR1 inhibitors.

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